2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid

Description

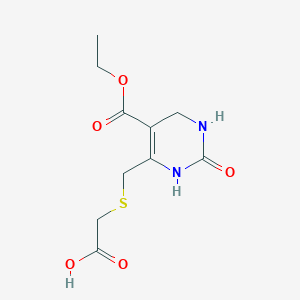

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid (CAS: 848369-74-4) is a heterocyclic compound featuring a tetrahydropyrimidinone core substituted with an ethoxycarbonyl ester at position 5 and a thioacetic acid side chain at position 2. Its structure combines a partially saturated pyrimidine ring with sulfur-containing and carboxylic acid functionalities, making it a candidate for diverse biochemical interactions.

Properties

Molecular Formula |

C10H14N2O5S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

2-[(5-ethoxycarbonyl-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid |

InChI |

InChI=1S/C10H14N2O5S/c1-2-17-9(15)6-3-11-10(16)12-7(6)4-18-5-8(13)14/h2-5H2,1H3,(H,13,14)(H2,11,12,16) |

InChI Key |

CJQCUVTZDUGKOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1)CSCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Biginelli Condensation

The tetrahydropyrimidinone core is synthesized via the Biginelli reaction, a one-pot cyclocondensation of ethyl acetoacetate, urea, and an aldehyde under acidic conditions. For this compound, formaldehyde is employed as the aldehyde to introduce a hydroxymethyl group at position 4:

$$

\text{Ethyl acetoacetate} + \text{Urea} + \text{Formaldehyde} \xrightarrow{\text{HCl, EtOH, reflux}} \text{5-Ethoxycarbonyl-4-hydroxymethyl-2-oxo-1,2,3,6-tetrahydropyrimidine}

$$

Reaction Conditions :

Chlorination of the Hydroxymethyl Group

The 4-hydroxymethyl intermediate is converted to a chloromethyl derivative using thionyl chloride (SOCl$$_2$$) or hydrobromic acid (HBr):

$$

\text{4-Hydroxymethyl intermediate} \xrightarrow{\text{SOCl}_2, \text{DCM}, 0–25^\circ\text{C}} \text{4-Chloromethyl derivative}

$$

Optimization :

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies show NH$$_4$$Cl outperforms HCl in Biginelli condensation, enhancing yield to 78%.

Solvent Effects

- Ethanol : Favors higher solubility of intermediates but requires longer reaction times.

- Acetic acid : Accelerates condensation but complicates purification.

Temperature Control

Lower temperatures (0°C) during chlorination reduce byproduct formation.

Large-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:

- Catalyst recycling : Immobilized HCl on silica gel reduces waste.

- In-line purification : Centrifugal partition chromatography for high-throughput separation.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Pharmacological Gaps : While analogs like Compound 1 show enzyme inhibition, the target compound’s biological activity remains uncharacterized. Priority areas include testing against XOD, kinases, or microbial targets.

- Synthetic Challenges : The thioacetic acid side chain may pose stability issues under acidic conditions, a problem less prevalent in amide-linked analogs (Compound 38) .

Biological Activity

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydropyrimidine ring and a thioacetic acid moiety. Its molecular formula is , and it possesses a molecular weight of approximately 302.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as a free radical scavenger . This property allows it to mitigate oxidative stress in various biological systems. Additionally, it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant activity by neutralizing reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage associated with various diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of thioacetic acids can reduce inflammation in models of acute and chronic inflammatory diseases. The compound may inhibit pathways involved in the synthesis of inflammatory mediators.

Case Studies

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Respiratory Disorders : As suggested by its use in treating bronchitis.

- Oxidative Stress-related Conditions : Its antioxidant properties may be beneficial in conditions like cardiovascular diseases and neurodegenerative disorders.

- Inflammatory Diseases : It may serve as an adjunct therapy in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiol-acetic acid derivatives and functionalized tetrahydropyrimidine precursors. For example, refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with thiourea derivatives in acetic acid with sodium acetate as a catalyst yields structurally analogous compounds (see Scheme 2 in ). Key steps include controlling reaction time (3–5 hours) and temperature (reflux conditions) to optimize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure. For purity assessment, HPLC with UV detection at 254 nm is recommended. Elemental analysis further validates molecular composition. Refer to analogous protocols for thiazolidinone derivatives in , which detail spectral data interpretation .

Q. What stability considerations are critical during storage?

- Methodological Answer : The compound’s ester and thioether groups may hydrolyze under humid or acidic conditions. Store at –20°C in anhydrous DMSO or under inert gas (e.g., nitrogen). Stability studies should include periodic HPLC analysis, as outlined in safety data sheets for structurally related pyrimidine-carboxylic acids () .

Advanced Research Questions

Q. How can the compound’s bioactivity be evaluated against microbial or cancer cell lines?

- Methodological Answer : Design dose-response assays using standardized protocols (e.g., CLSI guidelines) for antimicrobial activity. For anticancer evaluation, employ MTT or SRB assays on cell lines (e.g., HeLa, MCF-7). Reference , which highlights antimicrobial and anticancer screening of thiazolidinone derivatives, including IC₅₀ calculations and comparison with positive controls (e.g., doxorubicin) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validate assay conditions (e.g., solvent, pH, cell line origin) and compound purity. For example, discrepancies in IC₅₀ values may arise from residual acetic acid in samples ( ) or variations in cell culture media. Replicate experiments with independent synthetic batches and include internal standards ( ) .

Q. What computational methods support structure-activity relationship (SAR) analysis?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). Pair with DFT calculations (Gaussian 09) to analyze electronic properties of the ethoxycarbonyl and thioacetic acid groups. provides SAR frameworks for thiazolidinone derivatives, emphasizing substituent effects on bioactivity .

Q. How to optimize synthetic yield while minimizing side products?

- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., molar ratios, catalyst loading). For instance, sodium acetate concentration in acetic acid-mediated condensations ( ) significantly impacts yield. Use LC-MS to monitor intermediate formation and adjust reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.